molecular formula C20H20N6O3 B2792977 N-(2H-1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide CAS No. 2034361-50-5

N-(2H-1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide

Cat. No.: B2792977
CAS No.: 2034361-50-5
M. Wt: 392.419
InChI Key: DFVPPTNPSPOANA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring, the attachment of the pyrimidinyl and pyrazolyl groups, and the final coupling with the benzo[d][1,3]dioxolyl moiety. Common reagents used in these reactions include various amines, halides, and coupling agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12-5-13(2)26(24-12)19-7-18(21-10-22-19)25-8-14(9-25)20(27)23-15-3-4-16-17(6-15)29-11-28-16/h3-7,10,14H,8-9,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPPTNPSPOANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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